N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound featuring an imidazole ring, a naphthalene moiety, and a pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions. One common approach is the condensation of an imidazole derivative with a naphthalene-substituted pyridazinone. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
-
Step 1: Synthesis of Imidazole Derivative
Reagents: Aldehyde, benzil, primary amines
Conditions: Presence of a catalyst such as ZnFe2O4 nanoparticles, mild temperatures
Product: Substituted imidazole
-
Step 2: Synthesis of Naphthalene-Substituted Pyridazinone
Reagents: Naphthalene derivative, hydrazine hydrate
Conditions: Reflux in ethanol
Product: Naphthalene-substituted pyridazinone
-
Step 3: Condensation Reaction
Reagents: Imidazole derivative, naphthalene-substituted pyridazinone
Conditions: Catalytic amount of acid or base, solvent such as acetic acid or toluene
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions
Reduction: Sodium borohydride, ethanol as solvent
Substitution: Halogenated reagents, polar aprotic solvents
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The naphthalene and pyridazinone moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Substituted 1H-imidazol-2(3H)-ones: These compounds share the imidazole core and exhibit similar biological activities.
Naphthalene Derivatives: Compounds with naphthalene moieties that have applications in materials science and medicinal chemistry.
Pyridazinone Derivatives: Compounds with pyridazinone structures that are explored for their therapeutic potential.
Uniqueness
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2/c25-17(22-19-20-9-10-21-19)12-24-18(26)8-7-16(23-24)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H2,20,21,22,25) |
InChI Key |
SZONQVUWPYMOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.